![molecular formula C16H15BrO2 B14343644 2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane CAS No. 105805-17-2](/img/structure/B14343644.png)
2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane is an organic compound that features a brominated phenyl ring with a benzyloxy substituent and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane typically involves multiple steps. One common method starts with the bromination of a benzyloxy-substituted phenyl compound. This is followed by the formation of the oxirane ring through an epoxidation reaction. The specific conditions for these reactions can vary, but they often involve the use of brominating agents like N-bromosuccinimide (NBS) and epoxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Epoxide Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Epoxide Ring-Opening Reactions: Reagents such as acids, bases, or other nucleophiles can be used. Acidic conditions might involve the use of hydrochloric acid (HCl), while basic conditions could involve sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used but could include derivatives where the bromine is replaced by another functional group.
Epoxide Ring-Opening Reactions: Products typically include diols or other functionalized compounds depending on the nucleophile and reaction conditions
Scientific Research Applications
2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its potential in drug development, particularly in designing molecules that interact with specific biological targets.
Industry: May be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane involves its reactivity due to the presence of the bromine atom and the oxirane ring. The bromine atom can participate in substitution reactions, while the oxirane ring is highly reactive and can undergo ring-opening reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxy-5-bromobenzaldehyde
- 2-Benzyloxy-5-bromopyrimidine
- 2-Benzyloxy-5-formylphenylboronic acid
Uniqueness
2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane is unique due to the combination of the benzyloxy group, bromine atom, and oxirane ring.
Properties
CAS No. |
105805-17-2 |
|---|---|
Molecular Formula |
C16H15BrO2 |
Molecular Weight |
319.19 g/mol |
IUPAC Name |
2-(2-bromo-5-phenylmethoxyphenyl)-2-methyloxirane |
InChI |
InChI=1S/C16H15BrO2/c1-16(11-19-16)14-9-13(7-8-15(14)17)18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI Key |
QCALQMOOFGMRTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
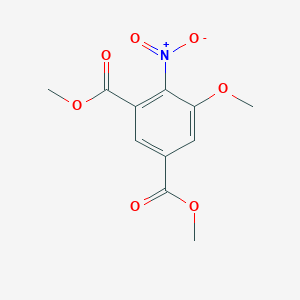
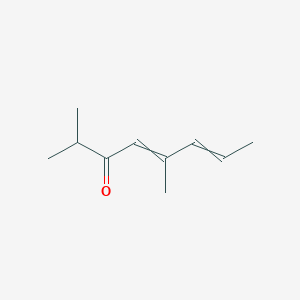
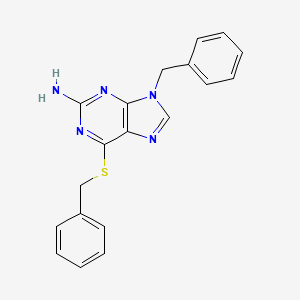
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
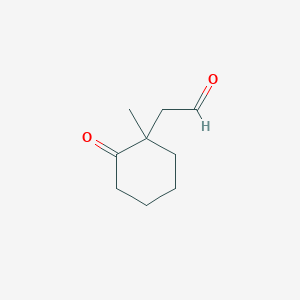
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)
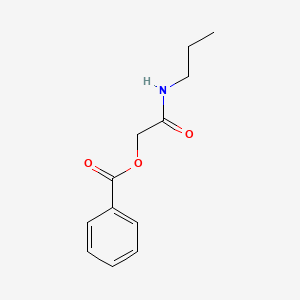
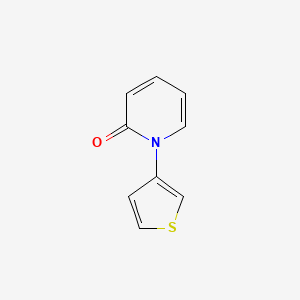
![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)
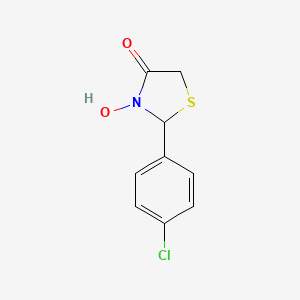
![4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol](/img/structure/B14343632.png)
